

Voxtalisib's Targets and Apoptosis Induction

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Compound Focus: Voxtalisib

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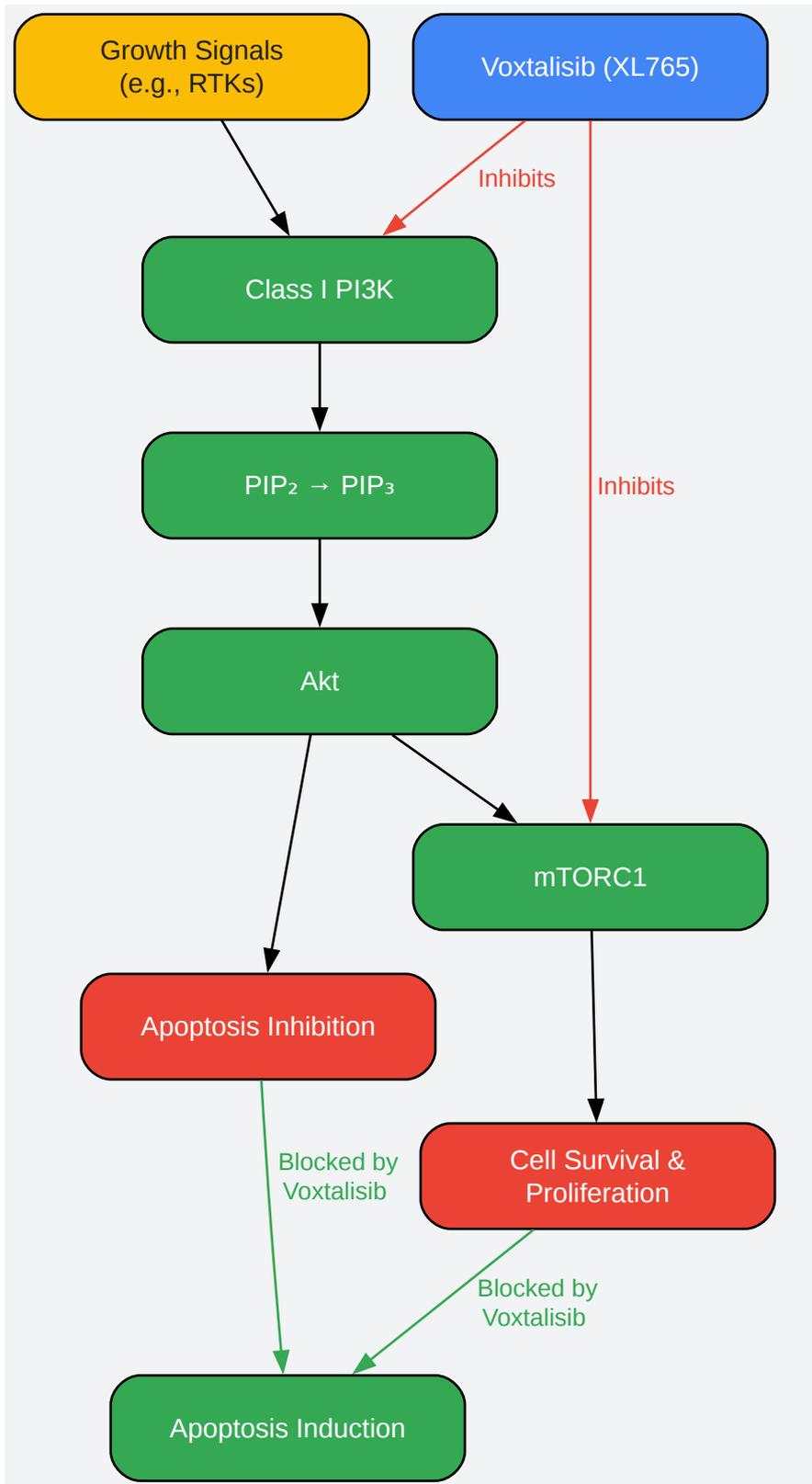
Voxtalisib is a dual inhibitor of PI3K and mTOR. Its potent activity across these key signaling nodes allows it to effectively induce apoptosis in cancer cells by simultaneously blocking multiple growth and survival pathways [1] [2].

The table below summarizes its key molecular targets and half-maximal inhibitory concentrations (IC₅₀):

Molecular Target	IC ₅₀ (nM)
PI3K γ (p110 γ)	9 nM [1] [2]
PI3K α (p110 α)	39 nM [1] [2]
PI3K δ (p110 δ)	43 nM [1] [2]
PI3K β (p110 β)	113 nM [1] [2]
mTOR (enzyme)	157 nM [1]
mTORC1 (complex)	160 nM [1]
DNA-PK	150 nM [1] [2]

Voxtalisib's ability to inhibit mTOR and DNA-PK, in addition to all class I PI3K isoforms, contributes to its strong pro-apoptotic effect compared to PI3K-selective inhibitors [1] [2]. The following diagram illustrates

how **Voxtalisib** induces apoptosis through the PI3K/AKT/mTOR pathway:



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Key Experimental Parameters from Research

The table below summarizes effective concentrations and timelines for inducing apoptosis with **Voxtalisib** across different cell models, as reported in the literature.

Cell Line / Model	Cancer Type	Effective Concentration	Key Apoptosis Readout	Incubation Time
HL60 & K562 [3]	Acute Myeloid & Chronic Myeloid Leukemia	IC ₅₀ : ~5 µM	Annexin V/PI positivity; Caspase-3 activation	48 hours
HL60/ADR & K562/A02 [3]	Multidrug-Resistant Leukemia	IC ₅₀ : ~10 µM	Annexin V/PI positivity; Caspase-3 activation	48 hours
13 PDA cell lines [1]	Pancreatic Cancer	Dose-dependent decrease in viability	Annexin V positivity; Acridine Orange staining	24, 48, 72 hours
MIAPaCa-2 [1]	Pancreatic Cancer	Dose-dependent	Acridine Orange staining (AVOs)	24, 48, 72 hours

Detailed Experimental Protocol

Based on the methodologies from the search results, here is a detailed protocol for assessing **Voxtalisib**-induced apoptosis.

- **Cell Preparation:** Inoculate adherent cells into 10 cm² tissue culture dishes or suspension cells (like Jurkat or leukemia cells) into T75 flasks at a density of approximately **1 x 10⁶ cells/mL** [4].
- **Drug Treatment:**
 - Prepare a **10 mM stock solution of Voxtalisib in DMSO** [1].
 - Treat cells with **Voxtalisib** at your desired concentration (e.g., **1-10 µM** as a starting point based on the data above) 24 hours after plating [1].
 - Include a **negative control** (cells treated with the same volume of DMSO alone) and, if possible, a **positive control** for apoptosis (e.g., 1 µM Staurosporine) [4].

- **Incubation:** Harvest cells for apoptosis assays at **24, 48, and 72 hours** after **Voxtalisib** treatment to capture the kinetics of cell death [1].

Methods for Apoptosis Detection

- **Annexin V/Propidium Iodide (PI) Staining & Flow Cytometry:** This is the standard method for quantifying apoptosis.
 - Harvest cells by centrifugation at **300–350 x g for 5 minutes** [4].
 - Wash cells with cold PBS and resuspend in **1X Annexin V binding buffer**.
 - Add **Annexin V-FITC** and **PI** to the cell suspension, incubate for 15 minutes in the dark, and analyze by flow cytometry [3]. This distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
- **Western Blotting for Apoptotic Markers:**
 - Prepare cell lysates and perform Western blotting.
 - Confirm apoptosis induction by detecting **cleaved (activated) Caspase-3** and the cleavage of its substrate, **PARP** [3].
 - Additionally, monitor the pathway inhibition by checking the reduced phosphorylation of mTOR targets like **S6, S6K, and 4EBP1** [1].

Frequently Asked Questions & Troubleshooting

- **Q: I'm not observing sufficient apoptosis in my cell line. What could be the reason?**
 - **A:** First, verify the **expression of Voxtalisib's targets (like PI3K isoforms and mTOR)** in your cell line. Check the **potency and solubility of your drug stock solution**. Consider performing a **dose-response curve (e.g., 1-20 µM)** and extending the treatment time to **72 hours**. Also, ensure your detection method (e.g., flow cytometry) is properly calibrated with appropriate positive and negative controls [4].
- **Q: Are there known mechanisms of resistance to Voxtalisib?**
 - **A:** Resistance can occur through various mechanisms. In the context of PI3K/mTOR inhibition, **feedback reactivation of parallel pathways like the MEK/ERK pathway** is a common cause of adaptive resistance. Upregulation of drug efflux pumps (e.g., MDR1) can also contribute, though one study noted **Voxtalisib** remained effective in some multidrug-resistant leukemia cells [3] [5].
- **Q: Can Voxtalisib be used in combination with other therapies?**

- **A:** Yes, preclinical studies show promise for combination therapies. For instance, **Voxtalisib** combined with **chloroquine** (an autophagy inhibitor) enhanced anti-tumor effects in pancreatic cancer xenograft models, and with **temozolomide** in glioblastoma models [1]. The rationale is that **Voxtalisib**-induced autophagy can be a pro-survival response, and inhibiting it can push cells toward apoptosis.

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